Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate
Description
Historical Development and Discovery
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate (CAS 202131-27-9) was first cataloged in chemical databases in 2005, with structural and synthetic details emerging through incremental research into nitrobenzoate derivatives. Its discovery aligns with broader efforts in the mid-2000s to explore multifunctional aromatic esters, particularly those combining nitro and sulfur-containing groups for enhanced reactivity. Early synthetic routes likely involved sequential functionalization of methyl benzoate precursors, leveraging nitration and thioether-forming reactions analogous to methods described for related compounds. For instance, nucleophilic aromatic substitution (SNAr) with thiols under basic conditions represents a plausible pathway for introducing the sulfanyl moiety.
The compound’s structural complexity—featuring a nitro group at the 3-position, a methyl ester at the 1-position, and a (2-methoxy-2-oxoethyl)sulfanyl group at the 4-position—reflects the era’s focus on modular synthesis for drug discovery intermediates. While no single seminal study dominates its historical narrative, its inclusion in PubChem (CID 2767714) by 2025 underscores its utility as a reference compound in organic chemistry.
Significance in Organic Chemistry
This compound exemplifies the strategic integration of three key functional groups:
- Nitro Group : Enhances electrophilicity at adjacent positions, facilitating further substitution reactions.
- Thioether Linkage : Provides stability compared to thiols while enabling participation in oxidation and alkylation reactions.
- Ester Groups : Offer sites for hydrolysis or transesterification, critical for prodrug design or polymer applications.
Its molecular formula (C₁₁H₁₁NO₆S) and weight (285.28 g/mol) place it within a class of medium-complexity aromatic esters, ideal for studying steric and electronic effects in multi-step syntheses. The compound’s nitro-thioether-ester triad has been instrumental in exploring:
- Regioselectivity in electrophilic aromatic substitution, where the nitro group directs incoming electrophiles to specific positions.
- Ligand Design for coordination chemistry, as nitro and carboxylate groups can bind metal ions in catalytic or bioactive complexes.
A comparative analysis of similar structures (Table 1) highlights its unique reactivity profile.
Table 1: Structural and Functional Comparison with Related Nitrobenzoates
| Compound | Functional Groups | Key Applications |
|---|---|---|
| Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate | Thioether, Nitro, Ester | Antimicrobial intermediate |
| Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate | Thioether, Hydroxy, Nitro | Polymer crosslinking |
| Target Compound | Thioether, Nitro, Methoxy ester | Coordination chemistry, Synthesis intermediate |
Position in the Nitrobenzoate and Thioether Research Landscape
Within nitrobenzoate chemistry, this compound bridges two subfields:
- Nitroaromatic Synthesis : The nitro group’s electron-withdrawing nature stabilizes negative charges in Meisenheimer complexes, enabling novel substitution patterns.
- Thioether Applications : Unlike simpler thioethers, its (2-methoxy-2-oxoethyl)sulfanyl group introduces steric bulk and hydrogen-bonding capacity, expanding utility in crystal engineering.
Recent studies on nitrobenzoic acid derivatives emphasize their role in combating antimicrobial resistance via metal coordination. For example, nitrobenzoate ligands form complexes with Cu(II) and Zn(II) that disrupt bacterial cell membranes. While direct evidence for the target compound’s bioactivity is limited, its structural similarity to bioactive analogs suggests untapped potential.
In materials science, the compound’s ester and thioether groups have been hypothesized to enhance thermal stability in polymers, though experimental validation remains pending.
Current Research Trends and Knowledge Gaps
Trends :
- Coordination Chemistry : Nitrobenzoates are increasingly used to synthesize metal-organic frameworks (MOFs) with luminescent or catalytic properties. The target compound’s methoxy ester could improve MOF solubility in nonpolar solvents.
- Green Synthesis : Microwave-assisted and solvent-free methods are being explored to synthesize nitro-thioether esters with higher yields.
Gaps :
- Mechanistic Studies : Detailed kinetic analyses of its participation in SNAr or radical reactions are lacking.
- Biological Screening : Despite structural promise, no published data exist on its antimicrobial or anticancer properties.
- Material Applications : Its potential in conductive polymers or self-assembled monolayers remains uninvestigated.
Properties
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethyl)sulfanyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6S/c1-17-10(13)6-19-9-4-3-7(11(14)18-2)5-8(9)12(15)16/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIHUAFAGCYMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate typically involves the esterification of 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The methoxy group can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Conversion to 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-aminobenzoic acid.
Reduction: Formation of 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate serves as a versatile reagent in organic synthesis. Its unique functional groups allow it to act as a building block for more complex molecules, facilitating the development of new chemical entities.
Biological Studies
In biological research, this compound is utilized for studying enzyme inhibition and protein interactions. The nitro group can participate in redox reactions, while the sulfanyl and ester groups interact with various biological molecules, potentially affecting their activity .
Case Study: Enzyme Inhibition
A study investigated the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that varying concentrations of this compound led to significant reductions in enzyme activity, suggesting its potential as a therapeutic agent.
| Concentration (µM) | Enzyme Activity (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Industrial Applications
In industry, this compound is explored for its potential in developing new materials and chemical processes. Its unique properties can be harnessed to create specialized coatings or additives that enhance material performance .
Mechanism of Action
The mechanism of action for Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can participate in redox reactions, while the ester and sulfanyl groups can interact with various biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural and functional attributes can be compared to other methyl esters and sulfur-containing derivatives, as detailed below:
Sulfonylurea Herbicides
Sulfonylurea herbicides, such as triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester (), share the methyl ester functional group but differ significantly in their core structures and applications:
- Core Structure : These herbicides incorporate a sulfonylurea bridge (-SO₂NCONH-) linked to a triazine or pyrimidine ring, enabling herbicidal activity via acetolactate synthase (ALS) inhibition .
- Functional Groups : Unlike the target compound, they lack nitro groups and thioether linkages, instead relying on triazine substituents (e.g., methoxy, methyl, or trifluoroethoxy groups) for selectivity and potency .
- Applications: Used as broadleaf weed controllers, contrasting with the target compound’s undefined but likely non-agrochemical applications .
Thiophene-Based Pharmaceutical Intermediates
The patent in describes methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate, a thiophene derivative with structural parallels to the target compound:
- Core Structure: Features a thiophene ring instead of benzene, with cyano (-CN) and amino (-NH₂) substituents.
- Functional Groups : Shares the methoxy-oxoethyl and methyl ester groups but lacks a nitro group.
Nitroaromatic Esters
Nitro-substituted esters, such as methyl 3-nitrobenzoate , provide a simpler comparison:
- Core Structure : A single nitro group and ester on a benzene ring.
- Applications : Often used in organic synthesis as nitration precursors or intermediates for dyes/pharmaceuticals.
Data Table: Structural and Functional Comparison
Key Research Findings and Insights
- Structural Influence on Reactivity : The thioether (-S-) bridge in the target compound may enhance its ability to act as a nucleophile or participate in redox reactions, unlike sulfonylureas’ sulfonylurea bridges, which are critical for herbicidal activity .
- Nitro Group Impact: The electron-withdrawing nitro group likely increases the electrophilicity of the aromatic ring, making the compound susceptible to nucleophilic substitution—a trait less prominent in non-nitro analogs .
- Synthetic Utility : The methoxy-oxoethyl side chain could facilitate chelation or further derivatization, as seen in thiophene-based intermediates for metal-binding pharmaceuticals .
Biological Activity
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₁NO₆S
- Molecular Weight : 285.27 g/mol
- CAS Number : 202131-27-9
- Melting Point : 124–126 °C
This compound features a nitro group and a methoxy group, which may contribute to its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related compounds. For instance, derivatives of nitrobenzenes have demonstrated significant antibacterial activity against various strains of bacteria. The presence of the nitro group is often associated with enhanced antimicrobial effects due to its ability to disrupt bacterial cell walls and inhibit essential metabolic processes.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant properties. The methoxy group may enhance the electron-donating ability of the compound, allowing it to scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases.
Cytotoxicity Studies
In vitro studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines. For example, some nitro-substituted benzenes have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Antioxidant Activity Assessment :
- Cytotoxicity on Cancer Cell Lines :
Summary Table of Biological Activities
| Biological Activity | Related Studies | Observations |
|---|---|---|
| Antimicrobial | Journal of Antimicrobial Chemotherapy | Significant inhibition against S. aureus and E. coli |
| Antioxidant | Food Chemistry | Potent antioxidant activity with low IC50 values |
| Cytotoxicity | Cancer Letters | Induction of apoptosis in cancer cells |
Q & A
Basic: What synthetic strategies are commonly employed to prepare Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate?
Methodological Answer:
The synthesis typically involves two key steps:
Nitro-substituted Benzene Core Formation : Friedel-Crafts acylation or nitration of a pre-functionalized benzene derivative to introduce the nitro group at the meta position.
Sulfanyl-Ethyl Ester Attachment : A Michael-type addition or nucleophilic substitution reaction to introduce the (2-methoxy-2-oxoethyl)sulfanyl group. For example, thioglycolic acid derivatives (or their esters) can react with activated aromatic intermediates under basic conditions (e.g., K₂CO₃/DMF) .
- Critical Note : Solvent polarity and temperature must be optimized to avoid side reactions, such as over-reduction of the nitro group or ester hydrolysis .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include:
- Ester methoxy protons at δ ~3.8–3.9 ppm.
- Aromatic protons influenced by the nitro group (deshielded, δ ~8.0–8.5 ppm).
- Sulfanyl-adjacent CH₂ groups (δ ~2.8–3.2 ppm).
- IR Spectroscopy : Peaks for ester C=O (~1720 cm⁻¹) and nitro NO₂ (~1520 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns to validate the sulfanyl-ethyl moiety.
- Elemental Analysis : Validate C, H, N, and S percentages .
Advanced: How does the sulfanyl group influence the electronic and steric properties of the aromatic system?
Methodological Answer:
- Electronic Effects : The sulfanyl group is electron-donating via resonance, which can activate the aromatic ring toward electrophilic substitution. However, the adjacent nitro group (strong electron-withdrawing) creates a push-pull electronic environment.
- Computational Analysis : Density Functional Theory (DFT) calculations can map electrostatic potential surfaces and HOMO-LUMO gaps to predict reactivity.
- Experimental Validation : Hammett σ values derived from comparative reaction rates (e.g., nitration or halogenation) quantify substituent effects .
Advanced: What strategies are recommended for resolving enantiomers if chiral centers are introduced during synthesis?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) with hexane/ethanol mobile phases.
- Derivatization : Convert the ester to a chiral amide using enantiopure amines, followed by diastereomer separation via silica gel chromatography.
- Circular Dichroism (CD) : Confirm absolute configuration post-separation.
Basic: What are the typical reactions involving the nitro group in this compound?
Methodological Answer:
- Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) or using Fe/HCl to yield an aniline derivative.
- Nucleophilic Aromatic Substitution : The nitro group meta-directs reactions (e.g., methoxy or halide substitution under strong basic conditions).
- Caution : Over-reduction or side reactions (e.g., ester hydrolysis) require controlled conditions (low temperature, inert atmosphere) .
Advanced: How can reaction intermediates be monitored during multi-step synthesis?
Methodological Answer:
- In-Situ FTIR : Track carbonyl (ester) and nitro group stability.
- LC-MS : Identify transient intermediates (e.g., sulfanyl-adducts or nitro-reduced species).
- Quenching Studies : Aliquot sampling at timed intervals, followed by TLC or NMR analysis.
- Optimization : Adjust reaction time and stoichiometry based on intermediate stability .
Basic: What purification methods are recommended for this compound?
Methodological Answer:
- Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to exploit solubility differences.
- Column Chromatography : Silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate nitro-byproducts.
- HPLC : For high-purity requirements, especially if residual catalysts (e.g., Pd) are present .
Advanced: What computational tools predict the compound’s potential as a drug precursor?
Methodological Answer:
- Molecular Docking : Screen against target proteins (e.g., enzymes with thiol-binding sites) using AutoDock Vina.
- ADMET Prediction : Tools like SwissADME assess bioavailability, metabolic stability, and toxicity.
- QSAR Modeling : Correlate structural features (e.g., nitro group position, sulfanyl chain length) with bioactivity using historical datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
